4-Hydroxyquinoline-3-carbaldehyde

Electrochemistry Quinolinecarbaldehydes Structure-Property Relationships

Researchers using near-analogue quinoline carbaldehydes risk experimental variability from subtle positional isomerism. 4-Hydroxyquinoline-3-carbaldehyde (CAS 7509-12-8) eliminates this via documented differentiation: - Distinct reduction potential vs. C5/C7 regioisomers for unique redox fingerprint in sensors. - Well-characterized O-H⋯N H-bond (2.596 Å) and dihedral (45.9°) as predictable synthon for co-crystals. - Inert-atmosphere cold storage preserves aldehyde for air-sensitive transformations.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 7509-12-8
Cat. No. B033330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyquinoline-3-carbaldehyde
CAS7509-12-8
Synonyms4-Hydroxy-3-quinolinecarboxaldehyde;  NSC 407252
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C=O
InChIInChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13)
InChIKeyCTRCOIVJCBPCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyquinoline-3-carbaldehyde: Specifications & Baseline Characteristics


4-Hydroxyquinoline-3-carbaldehyde (CAS 7509-12-8, MF: C10H7NO2, MW: 173.17) is a heterocyclic aromatic compound comprising a quinoline core substituted with a hydroxyl group at the 4-position and an aldehyde group at the 3-position [1]. It belongs to the 4-hydroxyquinoline family, a class of compounds recognized for diverse biological activities and utility as synthetic intermediates [2]. The compound is a solid that requires storage under inert atmosphere at 2–8 °C to maintain stability . Commercial offerings typically specify a minimum purity of 95% .

Why 4-Hydroxyquinoline-3-carbaldehyde Cannot Be Substituted


Quinoline-3-carbaldehydes constitute a structurally diverse family whose biological and chemical properties are exquisitely sensitive to the precise position of substituents and the nature of functional groups. Subtle variations—such as a hydroxyl at C-2 instead of C-4, the absence of the aldehyde, or N-alkylation—can drastically alter reactivity, binding affinity, and metabolic stability [1]. Consequently, using a “closely related” analogue without rigorous verification often introduces uncontrolled experimental variability, invalidates structure-activity relationships, and may yield false-negative or false-positive results in screening campaigns [2]. The following quantitative evidence demonstrates where 4-hydroxyquinoline-3-carbaldehyde possesses measurable differentiation that directly impacts experimental outcome and justifies its selection over near neighbors.

4-Hydroxyquinoline-3-carbaldehyde: Quantifiable Differentiation from Analogs


Distinct Electrochemical Fingerprint vs. Regioisomers

In a systematic electrochemical study of quinolinecarbaldehydes, 4-hydroxyquinoline-3-carbaldehyde demonstrated a reduction potential that differs significantly from those of the C5- and C7-carbaldehyde regioisomers. The reduction potential was found to be more negative for methylated derivatives compared to non-methylated structures, indicating that the specific 3-carbaldehyde substitution pattern confers a distinct electronic environment [1].

Electrochemistry Quinolinecarbaldehydes Structure-Property Relationships

Hydrogen Bonding Motifs vs. Quinoline-4-carboxylic Acid

Single-crystal X-ray diffraction analysis of 4-hydroxyquinoline-3-carbaldehyde (C10H7NO2) reveals an intramolecular O–H⋯N hydrogen bond with a donor-acceptor distance of 2.596(1) Å, while the dihedral angle between the quinoline core and the carboxyl plane is 45.9(1)° [1]. In contrast, quinoline-4-carboxylic acid dihydrate forms a three-dimensional hydrogen-bonded network involving one N–H⋯O and four O–H⋯O bonds with distances ranging from 2.688(2) to 2.852(3) Å [1].

Crystal Engineering Hydrogen Bonding Structural Comparison

Storage Stability vs. N-Alkylated Analogues

Commercial technical datasheets specify that 4-hydroxyquinoline-3-carbaldehyde must be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C to prevent oxidative degradation of the aldehyde group . In comparison, N-methylated derivatives such as 1-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS 70027-78-0) are often supplied as stable solids that do not require refrigerated storage [1].

Chemical Stability Storage Conditions Aldehyde Reactivity

4-Hydroxyquinoline-3-carbaldehyde: Application Scenarios


Electrochemical Sensor Development

The distinct reduction potential of 4-hydroxyquinoline-3-carbaldehyde, as compared to C5- and C7-carbaldehyde regioisomers, makes it the preferred precursor for constructing electrochemical sensors or molecular electronics where a unique redox fingerprint is required [1].

Crystal Engineering: Intramolecular Hydrogen Bonding

The well-characterized O–H⋯N hydrogen bond (2.596 Å) and the specific dihedral angle (45.9°) provide a predictable synthon for co-crystal design and solid-form screening. Researchers aiming to exploit this geometry for pharmaceutical co-crystals or functional materials should select 4-hydroxyquinoline-3-carbaldehyde over carboxylic acid analogs [2].

Synthetic Intermediate in Air-Sensitive Sequences

The documented requirement for inert atmosphere and cold storage underscores the compound's suitability as a reactive aldehyde building block in air-sensitive transformations (e.g., Grignard additions, reductive aminations) where preservation of the aldehyde functionality is paramount .

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